3-Acetamido-4-methylbenzoic acid
Overview
Description
3-Acetamido-4-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is an amide derivative of benzoic acid and is characterized by the presence of an acetamido group at the third position and a methyl group at the fourth position on the benzene ring . This compound is known for its applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
3-Acetamido-4-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
While the specific mechanism of action for 3-Acetamido-4-methylbenzoic acid is not available, it has been used in the synthesis of derivatives that have shown inhibitory activity against PTP1B . PTP1B is considered a promising therapeutic target for the development of new drug molecules for the management of type 2 diabetes .
Safety and Hazards
3-Acetamido-4-methylbenzoic acid is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
It is known that the compound is an amide, which suggests that it may participate in biochemical reactions involving amide bonds
Cellular Effects
It has been used in the synthesis of nilotinib, which is known to influence cell function by blocking the action of certain proteins that signal cancer cells to multiply . This suggests that 3-Acetamido-4-methylbenzoic acid may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of nilotinib, a tyrosine kinase inhibitor . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetamido-4-methylbenzoic acid can be synthesized through the condensation reaction of cyanamide and aniline . Another common method involves the reaction of 4-amino-3-methylbenzoic acid with acetic anhydride in the presence of a base such as triethylamine in dichloromethane . The reaction typically proceeds at room temperature over a period of 72 hours .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted benzoic acids.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: An amine derivative with similar structural features.
4-Acetamido-3-methylbenzoic acid: Another isomer with the acetamido group at a different position.
3-Methylbenzoic acid: A simpler derivative lacking the acetamido group.
Uniqueness
3-Acetamido-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various synthetic and pharmaceutical applications .
Properties
IUPAC Name |
3-acetamido-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGVZVGAYQACH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287896 | |
Record name | 3-acetamido-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-14-1 | |
Record name | 6946-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-acetamido-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETAMIDO-P-TOLUIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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